4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione
Overview
Description
4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione is a compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione typically involves the reaction of 1,2-naphthoquinone with 4-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxy and amino groups, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of chlorinated and nitro derivatives.
Reduction: Formation of reduced naphthoquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with different functional groups.
Scientific Research Applications
4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other naphthoquinone derivatives.
Biology: Studied for its potential antimicrobial and antitumoral activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione involves its interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyanilino)-1,4-naphthoquinone: Similar structure but different substitution pattern.
4-Aminoquinoline derivatives: Share the quinoline core structure but differ in functional groups and biological activities.
Uniqueness
4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-hydroxyanilino)naphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-11-7-5-10(6-8-11)17-14-9-15(19)16(20)13-4-2-1-3-12(13)14/h1-9,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFVKGMCQZUOEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298672 | |
Record name | 4-(4-Hydroxyanilino)naphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75140-07-7 | |
Record name | NSC125255 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Hydroxyanilino)naphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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